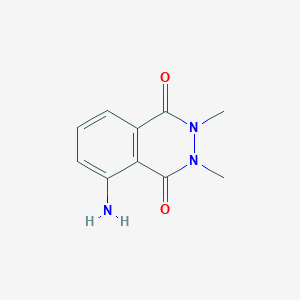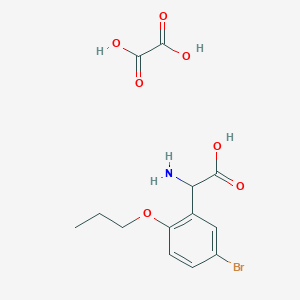
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione
Overview
Description
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This compound is known for its unique structure, which includes an amino group and two methyl groups attached to a dihydrophthalazine ring. It is often used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione, commonly known as Luminol, primarily targets oxidizing agents . These agents include hydrogen peroxide and hypochlorite, which play crucial roles in various biochemical processes, including immune responses and cellular signaling .
Mode of Action
Luminol interacts with its targets through a chemiluminescent reaction . When Luminol is oxidized by an oxidizing agent in the presence of a catalyst (often a metal ion like iron or copper), it produces an excited state intermediate. This intermediate then decays to a lower energy state, emitting light in the process . This light emission is the basis for its use in forensic science to detect blood traces, as the iron in hemoglobin acts as a catalyst.
Biochemical Pathways
The primary biochemical pathway affected by Luminol is the oxidative pathway . The oxidation of Luminol leads to the formation of 3-aminophthalate, which is responsible for the emission of blue light. This pathway is crucial in various diagnostic and analytical applications, where the presence of specific oxidizing agents needs to be detected .
Pharmacokinetics
The pharmacokinetics of Luminol involve its absorption, distribution, metabolism, and excretion (ADME) properties. Luminol is typically administered topically or in solution form for analytical purposes. It is rapidly absorbed and distributed to the target site. The compound is metabolized primarily in the liver and excreted through the kidneys. Its bioavailability is influenced by the presence of catalysts and the pH of the environment .
Result of Action
At the molecular level, the action of Luminol results in the emission of light . This chemiluminescent reaction is highly sensitive and can detect minute quantities of oxidizing agents. At the cellular level, this reaction can be used to monitor oxidative stress and other related cellular processes .
Action Environment
The efficacy and stability of Luminol are influenced by several environmental factors, including pH, temperature, and the presence of catalysts . Optimal chemiluminescence occurs in a slightly alkaline environment (pH 8-10). Higher temperatures can increase the reaction rate but may also lead to the degradation of Luminol. The presence of metal ions like iron and copper significantly enhances the reaction, making it more efficient .
Biochemical Analysis
Biochemical Properties
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. This compound is known to interact with peroxidase enzymes, facilitating chemiluminescent reactions. The nature of these interactions involves the oxidation of this compound by peroxidase in the presence of hydrogen peroxide, resulting in the emission of light. This property is widely utilized in various assays and diagnostic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s ability to generate reactive oxygen species (ROS) during its chemiluminescent reaction can lead to oxidative stress, impacting cellular metabolism and signaling pathways . This oxidative stress can modulate the expression of genes involved in antioxidant defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, undergoing oxidation to produce light. This reaction involves the transfer of electrons from the compound to the enzyme, resulting in the formation of an excited state intermediate that emits light upon returning to the ground state . Additionally, the generation of ROS during this process can lead to enzyme inhibition or activation, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the chemiluminescent activity of this compound can decrease over time due to degradation, impacting its efficacy in assays . Long-term exposure to the compound can also lead to sustained oxidative stress, affecting cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical assays without causing significant toxicity. At high doses, it can induce toxic effects due to excessive ROS generation, leading to oxidative damage in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired chemiluminescent response without adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with peroxidase enzymes. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of light-emitting intermediates. This process is part of the broader metabolic pathway of oxidative stress response, where the compound’s activity can influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its biochemical effects. The distribution of the compound can also affect its accumulation in tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance its interaction with peroxidase enzymes and other biomolecules, optimizing its chemiluminescent activity . The precise localization also ensures that the compound’s effects are confined to specific cellular regions, minimizing potential off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,3-dihydrophthalazine-1,4-dione: A closely related compound with similar structural features.
2,3-Dimethyl-1,4-phthalazinedione: Another similar compound with slight variations in the functional groups.
Uniqueness
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-amino-2,3-dimethylphthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-9(14)6-4-3-5-7(11)8(6)10(15)13(12)2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFBHUKKNHLIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587933 | |
| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873967-42-1 | |
| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)


![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)










